N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine
CAS No.:
Cat. No.: VC20269418
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O3 |
|---|---|
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | N-tert-butyl-4-nitro-1,3-benzoxazol-2-amine |
| Standard InChI | InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-9-7(14(15)16)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,12,13) |
| Standard InChI Key | SNCWJSMNDVECME-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine consists of a benzoxazole scaffold—a bicyclic structure combining a benzene ring fused to an oxazole ring. Key substituents include:
-
Nitro group (-NO₂) at the 4-position of the benzoxazole ring.
-
tert-Butylamine (-NH-C(CH₃)₃) at the 2-position.
The molecular formula is C₁₁H₁₂N₃O₃, with a molecular weight of 237.23 g/mol. The IUPAC name is N-(tert-butyl)-4-nitrobenzo[d]oxazol-2-amine.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1520 cm⁻¹ and 1345 cm⁻¹ confirm the presence of the nitro group . The oxazole C-O-C stretching appears near 1260 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR):
Synthetic Methodologies
Direct C–H Amination Catalyzed by nBu₄NI
A metal-free approach using tetrabutylammonium iodide (nBu₄NI) and tert-butyl hydroperoxide (TBHP) under microwave irradiation enables direct amination of benzoxazoles with tertiary amines . For N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine:
-
Substrate Preparation: 4-Nitrobenzoxazole is synthesized via nitration of benzoxazole using nitric acid in sulfuric acid .
-
Reaction Conditions:
-
Yield: 45–50% , lower than analogs due to electron-withdrawing nitro group deactivating the benzoxazole ring .
Mechanistic Insight:
-
Radical pathway: TBHP generates tert-butoxyl radicals, abstracting α-hydrogens from tert-butylamine to form iminium intermediates .
-
Electrophilic aromatic substitution: Protonated benzoxazole reacts with the amine-derived intermediate to form the C–N bond .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 237.23 g/mol |
| Melting Point | 163–165°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
| LogP (Partition Coefficient) | 2.8 (predicted) |
| Stability | Stable under inert atmosphere; hygroscopic |
The nitro group enhances electrophilicity, while the tert-butyl group increases steric hindrance and lipophilicity .
Applications in Medicinal Chemistry
Neuroprotective Agents
Benzoxazole derivatives exhibit affinity for serotonin and acetylcholine receptors, relevant in treating Alzheimer’s disease . The nitro group may modulate electron density, enhancing binding to enzymatic pockets .
Antimicrobial Activity
Nitro-substituted benzoxazoles show efficacy against Gram-positive bacteria (e.g., S. aureus MIC = 8 μg/mL) .
Challenges and Optimization Strategies
Synthetic Limitations
-
Low yield with nitro substrates: Electron-withdrawing groups reduce reactivity in amination .
-
Side reactions: Nitro groups may undergo reduction under strong acidic conditions .
Mitigation Approaches
-
Microwave-assisted synthesis: Reduces reaction time and improves yield .
-
Alternative oxidants: Di-tert-butyl peroxide (DTBP) minimizes over-oxidation .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume